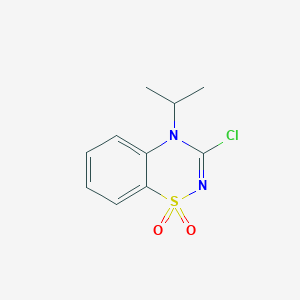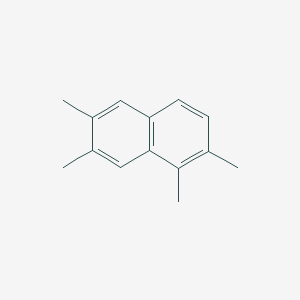![molecular formula C32H46N2O3 B14326040 N-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}octadecanamide CAS No. 110504-64-8](/img/structure/B14326040.png)
N-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}octadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}octadecanamide is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, an ethenyl linkage, and an octadecanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}octadecanamide typically involves a multi-step process. One common method includes the following steps:
Formation of 4-nitrophenylacetylene: This is achieved through the reaction of 4-nitrobenzaldehyde with a suitable acetylene source under basic conditions.
Coupling Reaction: The 4-nitrophenylacetylene is then coupled with 4-bromostyrene using a palladium-catalyzed Heck reaction to form the intermediate 4-[2-(4-nitrophenyl)ethenyl]phenyl compound.
Amidation: The final step involves the reaction of the intermediate with octadecanoic acid chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}octadecanamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}octadecanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mecanismo De Acción
The mechanism of action of N-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}octadecanamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the ethenyl linkage and octadecanamide chain contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
N-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}octadecanamide can be compared with other similar compounds, such as:
4-Nitrophenylacetic acid: Shares the nitrophenyl group but lacks the ethenyl linkage and octadecanamide chain.
4-Nitrostyrene: Contains the nitrophenyl and ethenyl groups but lacks the octadecanamide chain.
Octadecanamide: Contains the octadecanamide chain but lacks the nitrophenyl and ethenyl groups.
The uniqueness of this compound lies in its combination of these functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
110504-64-8 |
|---|---|
Fórmula molecular |
C32H46N2O3 |
Peso molecular |
506.7 g/mol |
Nombre IUPAC |
N-[4-[2-(4-nitrophenyl)ethenyl]phenyl]octadecanamide |
InChI |
InChI=1S/C32H46N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-32(35)33-30-24-20-28(21-25-30)18-19-29-22-26-31(27-23-29)34(36)37/h18-27H,2-17H2,1H3,(H,33,35) |
Clave InChI |
YCAPUBRHLMDNOV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


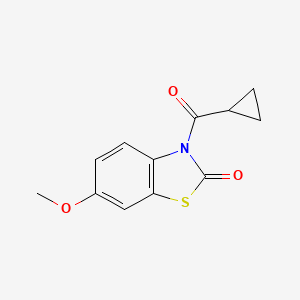
![4-[(Cyclohexyloxy)methyl]morpholine](/img/structure/B14325961.png)

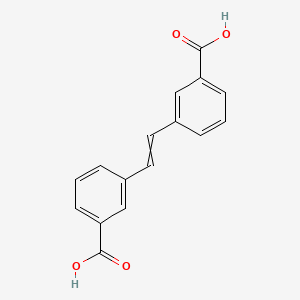
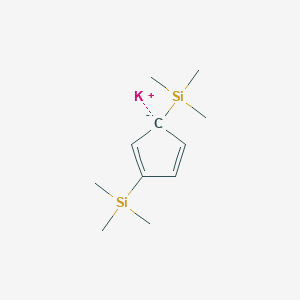
![[([1,1'-Biphenyl]-4-yl)amino](oxo)acetic acid](/img/structure/B14325984.png)
![1,1'-Bis{[4-(trimethoxysilyl)phenyl]methyl}-4,4'-bipyridin-1-ium](/img/structure/B14325992.png)

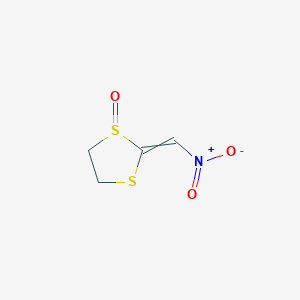
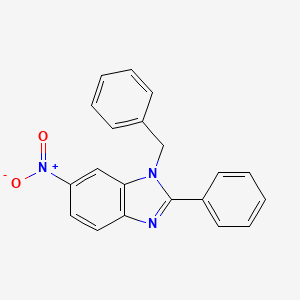

![N-{2-[(2-Ethylhexyl)oxy]propyl}formamide](/img/structure/B14326041.png)
